(2-Bromo-1-(hexyloxy)ethyl)benzene
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Overview
Description
(2-Bromo-1-(hexyloxy)ethyl)benzene: is an organic compound that features a benzene ring substituted with a bromoethyl group and a hexyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-1-(hexyloxy)ethyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of (1-(hexyloxy)ethyl)benzene using bromine (Br₂) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃) .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-1-(hexyloxy)ethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives .
Scientific Research Applications
Chemistry: (2-Bromo-1-(hexyloxy)ethyl)benzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various substituted benzene compounds .
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also be explored for its potential use in drug development and medicinal chemistry.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable in the synthesis of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of (2-Bromo-1-(hexyloxy)ethyl)benzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile and forms a sigma-bond with the benzene ring. This generates a positively charged benzenonium intermediate, which then undergoes further reactions to yield substituted benzene derivatives .
Comparison with Similar Compounds
1-Bromo-2-ethylbenzene: This compound has a similar structure but lacks the hexyloxy group.
2-Bromo-1-ethylbenzene: Another similar compound with a different alkyl group.
2-Ethylbromobenzene: Similar in structure but with different substituents.
Uniqueness: (2-Bromo-1-(hexyloxy)ethyl)benzene is unique due to the presence of both a bromoethyl group and a hexyloxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H21BrO |
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Molecular Weight |
285.22 g/mol |
IUPAC Name |
(2-bromo-1-hexoxyethyl)benzene |
InChI |
InChI=1S/C14H21BrO/c1-2-3-4-8-11-16-14(12-15)13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3 |
InChI Key |
PECDWTHCXCCBAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(CBr)C1=CC=CC=C1 |
Origin of Product |
United States |
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